6-(4-Chlorophenyl)-2-(diethylamino)-4-(trifluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-Chlorophenyl)-2-(diethylamino)-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C17H15ClF3N3 and its molecular weight is 353.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound and its derivatives have been synthesized and evaluated for their antimicrobial activities. Specifically, a study demonstrated that various derivatives exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria and fungi (J. V. Guna et al., 2015). Similar antimicrobial properties were observed in another study focusing on the synthesis of bioactive compounds for the plastic industry, indicating potential applications in material preservation (A. Zaiton et al., 2018).
Imaging and Diagnostic Applications
Syntheses of Derivatives for Alzheimer's Diagnosis
Derivatives of the compound have been synthesized and used in the diagnosis of Alzheimer's Disease through positron emission tomography, indicating its potential in medical imaging and diagnostics (Primož Škofic et al., 2005).
Antiprotozoal and Antimalarial Activities
Antiprotozoal Activity
Research on aza-analogues of the compound, including 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine, has demonstrated significant in vitro and in vivo activity against protozoal infections like Trypanosoma and Plasmodium falciparum, indicating potential as antiprotozoal agents (M. Ismail et al., 2003). Similarly, studies have also shown antimalarial effects, suggesting its potential use in combating malaria (S. Kesten et al., 1987).
Antitumor and Antimicrobial Properties
Synthesis and Antitumor Activities
The compound's derivatives have been synthesized and evaluated for antitumor and antimicrobial activities. Studies indicate that certain derivatives possess bioactivity and could serve as a basis for developing new pharmaceuticals (H. El‐Sayed et al., 2011). Additionally, novel pyrido[2,3-d]pyrimidine derivatives synthesized from 2-Amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile showed promising antibacterial and antifungal activities, further supporting the compound's potential in antimicrobial applications (M. Behalo, 2008).
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-(diethylamino)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3/c1-3-24(4-2)16-13(10-22)14(17(19,20)21)9-15(23-16)11-5-7-12(18)8-6-11/h5-9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGSFZGTYSLTAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=CC(=N1)C2=CC=C(C=C2)Cl)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.